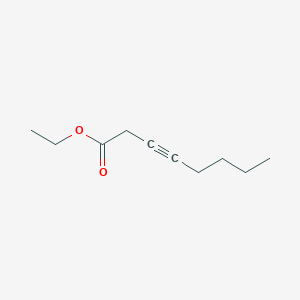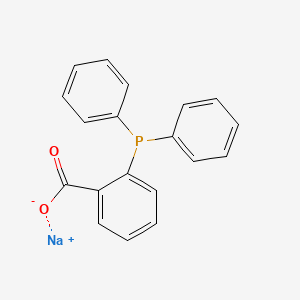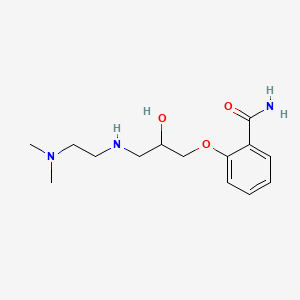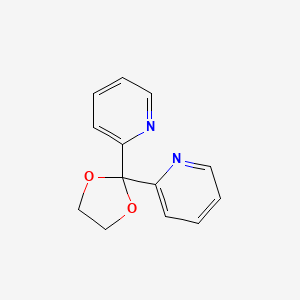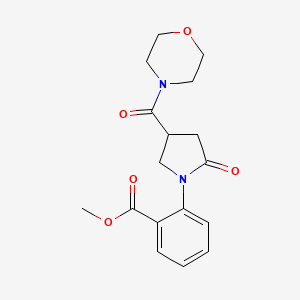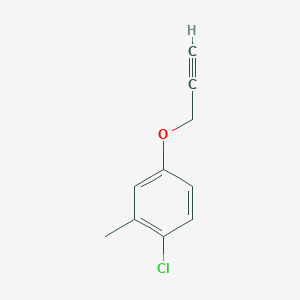
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a methyl group, and a propynyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chlorine atom on the benzene ring is replaced by a propynyloxy group. This reaction often requires a strong base, such as sodium hydroxide, and elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid and sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated benzene derivatives .
Applications De Recherche Scientifique
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of aromatic compounds on biological systems.
Medicine: It may serve as a precursor for pharmaceuticals or as a model compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- involves its interaction with molecular targets through various pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electronic properties of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorotoluene: Similar structure but lacks the propynyloxy group.
1-Chloro-4-(2-methyl-2-propen-1-yl)benzene: Similar structure but with a different substituent on the benzene ring.
Uniqueness
Benzene, 1-chloro-2-methyl-4-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
33133-30-1 |
|---|---|
Formule moléculaire |
C10H9ClO |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
1-chloro-2-methyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H9ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 |
Clé InChI |
VUXGOONBHWGDDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


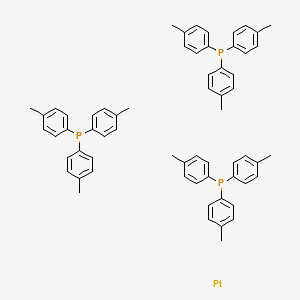
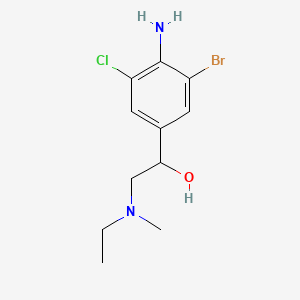
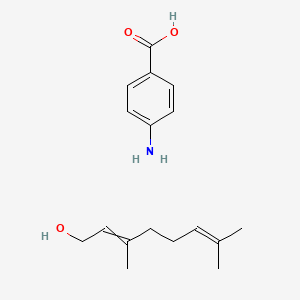
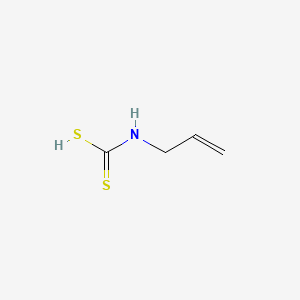
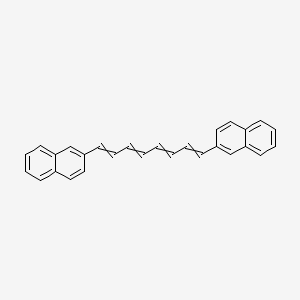
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)
